molecular formula C20H25N5O2 B2406356 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide CAS No. 2415601-90-8

4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide

Cat. No. B2406356
CAS RN: 2415601-90-8
M. Wt: 367.453
InChI Key: ATGJJUOEHKRZKC-UHFFFAOYSA-N
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Description

4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKCs are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been studied extensively for its potential use in cancer treatment, as well as in other diseases such as Alzheimer's and diabetes.

Mechanism of Action

The mechanism of action of 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide involves the inhibition of 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide enzymes. 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamides are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide can disrupt these processes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
In addition to its potential use in cancer treatment, 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide has also been studied for its effects on other diseases. It has been found to have potential therapeutic effects in Alzheimer's disease, by inhibiting the formation of beta-amyloid plaques. It has also been shown to improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide in lab experiments is its selectivity for 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide enzymes. This allows for more specific targeting of these enzymes, without affecting other cellular processes. However, one limitation is that its effectiveness may vary depending on the type of cancer or disease being studied.

Future Directions

There are several future directions for research on 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide. One area of interest is its potential use in combination with other cancer treatments, such as immunotherapy. Another area of research is the development of more potent and selective 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide inhibitors, which could improve the effectiveness of this compound in cancer treatment and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and its potential use in other diseases beyond cancer and Alzheimer's.

Synthesis Methods

The synthesis of 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide involves several steps. The starting material is 4-cyclopropylpyrimidine, which is reacted with N-(3-methoxyphenyl)piperidine-1-carboxamide to form the intermediate compound. This is then treated with a reagent such as trifluoroacetic acid to remove the protecting groups and yield the final product.

Scientific Research Applications

4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In addition, it has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

4-[cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-27-18-4-2-3-15(13-18)23-20(26)24-11-8-17(9-12-24)25(16-5-6-16)19-7-10-21-14-22-19/h2-4,7,10,13-14,16-17H,5-6,8-9,11-12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGJJUOEHKRZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide

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